Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate
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Overview
Description
Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate is a chemical compound with the molecular formula C6H5FN2O4S. It is primarily used in research and development, particularly in the field of pharmaceutical testing . The compound is characterized by its unique structure, which includes a pyrazine ring substituted with a fluorosulfonyl group and a carboxylate ester.
Preparation Methods
The synthesis of Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate involves several steps. One common method includes the reaction of pyrazine-2-carboxylic acid with fluorosulfonyl chloride in the presence of a base to form the fluorosulfonyl derivative. This intermediate is then esterified using methanol to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic properties, particularly in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrazine ring may also interact with various biological pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate can be compared with other pyrazine derivatives, such as:
Methyl pyrazine-2-carboxylate: Lacks the fluorosulfonyl group, resulting in different reactivity and applications.
6-(Chlorosulfonyl)pyrazine-2-carboxylate: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 6-fluorosulfonylpyrazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O4S/c1-13-6(10)4-2-8-3-5(9-4)14(7,11)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBYZJQOYPGQIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=N1)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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